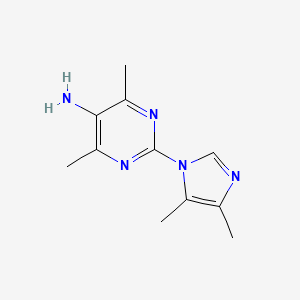
2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine typically involves the condensation of 4,5-dimethylimidazole with 4,6-dimethyl-2-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate in DMF.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidine
- 4,6-dimethyl-2-(1H-imidazol-1-yl)pyrimidine
- 2-(4,5-dimethyl-1H-imidazol-1-yl)-4-methylpyrimidine
Uniqueness
2-(4,5-dimethyl-1H-imidazol-1-yl)-4,6-dimethylpyrimidin-5-amine is unique due to the specific substitution pattern on both the imidazole and pyrimidine rings. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both dimethyl groups on the imidazole ring and the amine group on the pyrimidine ring can influence its binding affinity and specificity towards molecular targets.
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)-4,6-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C11H15N5/c1-6-9(4)16(5-13-6)11-14-7(2)10(12)8(3)15-11/h5H,12H2,1-4H3 |
InChI Key |
CYQIIBAMZDWSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=C(C(=N2)C)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















